molecular formula C12H16ClN3O B2723831 2-(4-Chlorophenyl)-2-piperazin-1-ylacetamide CAS No. 878465-52-2

2-(4-Chlorophenyl)-2-piperazin-1-ylacetamide

Cat. No. B2723831
CAS RN: 878465-52-2
M. Wt: 253.73
InChI Key: UHVJDQMURFCSEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-2-piperazin-1-ylacetamide (CPA) is a synthetic compound that has been studied extensively for its potential applications in scientific research and laboratory experiments. CPA is a member of the piperazine family, which is known for its analgesic and antipyretic properties. As such, it has attracted considerable attention from the scientific community for its potential applications in various fields.

Scientific Research Applications

Synthesis and Biological Potentials

A study by Mehta et al. (2019) involved the synthesis of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. These compounds were evaluated for their antimicrobial and anticancer activities. Some derivatives showed significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. Additionally, compound 5 exhibited notable anticancer activity, though less than standard drugs like 5-fluorouracil and tomudex. This suggests potential for further drug development and research into their mechanism of action (Mehta et al., 2019).

Antitumor Activity

In vitro studies on 1,2,4-triazine derivatives bearing a piperazine amide moiety, conducted by Yurttaş et al. (2014), revealed promising antiproliferative agents against breast cancer cells, with specific compounds showing efficacy comparable to cisplatin. This highlights the therapeutic potential of these derivatives in cancer treatment (Yurttaş et al., 2014).

Analgesic Activity

A novel compound, HYP-1, demonstrated binding to voltage-gated sodium channels and showed potential analgesic activities against nociceptive, inflammatory, and neuropathic pain in rat models, as researched by Kam et al. (2012). This suggests its utility in developing new pain management therapies (Kam et al., 2012).

Antihistamines and Anti-inflammatory Properties

Research by Smits et al. (2008) on new H4 receptor ligands, derived from the compound, demonstrated significant anti-inflammatory properties in vivo, particularly in the carrageenan-induced paw edema model in rats. This indicates its potential in treating inflammatory conditions (Smits et al., 2008).

Anticancer and Antituberculosis Studies

Mallikarjuna et al. (2014) synthesized [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives and evaluated them for in vitro anticancer and antituberculosis activities. Some compounds showed significant activity, suggesting a potential pathway for developing new therapeutic agents (Mallikarjuna et al., 2014).

Safety and Hazards

The safety data sheet for a related compound, “2-(4-Chlorophenyl)ethylamine”, indicates that it is considered hazardous. It can cause severe skin burns, eye damage, and may cause respiratory irritation .

Future Directions

The future directions for research on “2-(4-Chlorophenyl)-2-piperazin-1-ylacetamide” and related compounds could include the development of antiviral and antileukemic agents, drugs for combating hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal agents .

properties

IUPAC Name

2-(4-chlorophenyl)-2-piperazin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c13-10-3-1-9(2-4-10)11(12(14)17)16-7-5-15-6-8-16/h1-4,11,15H,5-8H2,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVJDQMURFCSEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C2=CC=C(C=C2)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.